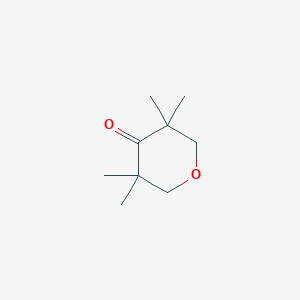![molecular formula C13H9FO2 B3058423 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 893737-53-6](/img/structure/B3058423.png)
3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Übersicht
Beschreibung
“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is a substance used in laboratory chemicals and for the manufacture of substances. It’s also used in scientific research and development . The molecular formula is C13H9FO3 .
Molecular Structure Analysis
The molecular structure of “3’-Fluoro-4’-hydroxy-3-nitro-4-biphenylcarboxylic acid” has an average mass of 277.205 Da and a monoisotopic mass of 277.038666 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New Synthesis Methodologies: A new synthesis approach for 3-fluoropyrroles, closely related to the compound of interest, was developed. This involved the electrophilic alpha,alpha-difluorination of imino bonds and subsequent aromatization, providing an efficient route to various 3-fluorinated pyrroles (Surmont et al., 2009).
Chemical Probes and Sensors
- Fluorescence Probes for Biological Systems: A study designed a new fluorescence probe, DBTC, which showed high selectivity and sensitivity toward homocysteine. This probe, with characteristics like intramolecular charge transfer and aggregation-induced emission enhancement, could potentially be applied in researching the effects of homocysteine in other biological systems (Chu et al., 2019).
Biological Evaluation and Applications
- Antibacterial and Antineoplastic Properties: A series of 4-arylthiophene-2-carbaldehyde compounds, structurally similar to the compound , were synthesized and demonstrated significant antibacterial and nitric oxide scavenging capabilities. Such studies imply potential biomedical applications for related carbaldehyde compounds (Ali et al., 2013).
Catalysis and Reaction Mechanisms
- Application in Catalysis: Isoxazole-3-carbaldehyde oximes, structurally related to the target compound, were utilized to form complexes with palladium, showcasing high catalytic activity in the Suzuki reaction. This implies potential applications in catalytic processes (Potkin et al., 2014).
Molecular Docking and Spectroscopic Analysis
- Molecular Docking Studies: Research on a compound similar to 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde, involving molecular docking studies, highlighted the importance of certain structural features for binding, suggesting potential for drug development and analysis (Mary et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZOKFSUVWUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602398 | |
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-53-6 | |
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3058343.png)



![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)



![Urea, N,N'-bis[5-(1,1-dimethylethyl)-3-isoxazolyl]-](/img/structure/B3058357.png)




